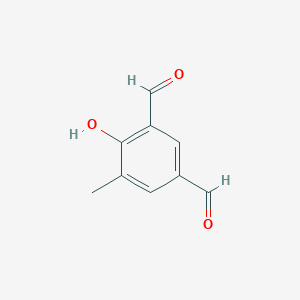

4-Hydroxy-5-methylisophthalaldehyde

Description

Significance of Isophthalaldehyde Derivatives in Organic Synthesis

Isophthalaldehyde and its derivatives are important building blocks in organic synthesis. The presence of two aldehyde groups allows for a variety of chemical transformations, most notably the formation of Schiff bases through condensation reactions with primary amines. wikipedia.org This bifunctionality is key to the synthesis of polymers and covalent organic frameworks (COFs), which are materials with applications in gas storage, catalysis, and sensing. wikipedia.org The reactivity of the aldehyde groups also lends itself to Knoevenagel condensation reactions with active methylene (B1212753) compounds, yielding products with significant industrial and biological applications, including use as optical sensors and in pharmaceuticals. sphinxsai.com

Overview of Diformylphenols as Versatile Building Blocks

Diformylphenols, the class of compounds to which 4-Hydroxy-5-methylisophthalaldehyde belongs, are recognized for their versatility as intermediates in chemical synthesis. The phenolic hydroxyl group, in conjunction with the two formyl groups, provides a scaffold for creating complex molecular architectures. cymitquimica.com These compounds can undergo condensation and polymerization reactions to form a wide range of products. cymitquimica.com The strategic placement of the functional groups allows for the construction of macrocycles and other supramolecular structures. Polyphenol-functionalized building blocks, in a broader sense, are instrumental in the modular assembly of superstructures with unique optical, electronic, and magnetic properties. unimelb.edu.au

Historical Context of Research on this compound

The primary application of this compound has been in the field of coordination chemistry. It serves as a precursor for synthesizing binucleating ligands, which are molecules capable of binding two metal ions in close proximity. bohrium.comacs.org These ligands are crucial for studying metal-metal interactions and developing catalysts and magnetic materials. For instance, dicopper(II) complexes derived from Schiff bases of 2-hydroxy-5-methylisophthalaldehyde (B1214215) have been synthesized and studied for their magnetic and fluorescent properties. nih.govresearchgate.net These studies have demonstrated the potential of these complexes in the development of new materials for applications such as thin-film deposition. nih.gov The compound is also used to create acyclic Schiff-base ligands and macrobicyclic ligands. sigmaaldrich.comlookchem.com

Properties

IUPAC Name |

4-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLJEVPCAPYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxy 5 Methylisophthalaldehyde

Established Synthetic Routes

The creation of 4-hydroxy-5-methylisophthalaldehyde relies on established formylation techniques that introduce two aldehyde groups onto a substituted phenol (B47542) ring.

A primary and established method for synthesizing this compound is the Duff formylation reaction. jst.go.jp This reaction employs hexamethylenetetramine (HMTA) as the formylating agent to introduce aldehyde groups to electron-rich aromatic rings, such as phenols. wikipedia.org In a typical synthesis, commercially available o-cresol (B1677501) is reacted with HMTA in the presence of an acid. jst.go.jp The reaction specifically formylates the positions ortho and para to the hydroxyl group. wikipedia.org

The mechanism of the Duff reaction involves the protonated HMTA acting as a source of an iminium ion. wikipedia.org This electrophile attacks the activated phenol ring. A subsequent intramolecular redox reaction and hydrolysis then yield the final aldehyde groups. wikipedia.org For the synthesis of this compound from o-cresol, the reaction is generally conducted at an elevated temperature. jst.go.jp Research has also documented the synthesis of the related compound 2-hydroxy-5-methylisophthalaldehyde (B1214215) by heating p-cresol (B1678582) with HMTA. chemicalbook.com Furthermore, the Duff reaction has been utilized to create precursors for more complex molecules, such as in the two-step synthesis of 2,5-dimethylisophthalaldehyde. mpg.de

Beyond the Duff reaction, other formylation methods exist, though their application for this specific compound is less commonly cited. The Casiraghi reaction, a magnesium-mediated ortho-formylation of phenols, represents an alternative strategy. liverpool.ac.uk While specific examples for this compound are not detailed, this method is a known route for producing mono-formylated phenols which could potentially be adapted. liverpool.ac.uk

Challenges in synthesizing substituted phthalaldehydes often lie in the final oxidation step. For instance, in the synthesis of the related 4-hydroxy-ortho-phthalaldehyde, direct oxidation of the intermediate 4,5-dihydroisobenzofuran-5-ol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) resulted in a very low yield of only 13%. beilstein-journals.org This was primarily due to the formation of byproducts, highlighting the difficulties associated with direct oxidation in these systems. beilstein-journals.org To overcome such issues, a protection strategy for the hydroxyl group of the intermediate was employed, which significantly improved the yield of the final product. beilstein-journals.org

Optimization of Synthetic Parameters

To maximize the efficiency of the synthesis of this compound and related compounds, careful control of reaction parameters is essential. Yield and purity are highly dependent on the choice of solvent, acid, temperature, reaction time, and the stoichiometry of the reactants.

The solvent system also plays a crucial role. In the synthesis of Schiff base ligands from 2-hydroxy-5-methylisophthalaldehyde, methanol (B129727) is often used as the solvent. rsc.org For other related reactions, such as Knoevenagel condensations involving this aldehyde, water has been shown to be an effective and eco-friendly solvent, particularly under ultrasound conditions. royalsocietypublishing.org

Temperature and reaction time are pivotal parameters that must be optimized to achieve high yields while minimizing the formation of byproducts. The Duff formylation of o-cresol to this compound is typically conducted at 120°C. jst.go.jp

In related syntheses, the effect of temperature has been studied more extensively. For one reaction, increasing the temperature and reaction time led to moderately higher yields. mdpi.com However, another study found that increasing the reaction temperature to 60°C and 70°C resulted in a dramatic decrease in yield due to the formation of a Cannizzaro reaction byproduct. royalsocietypublishing.orgroyalsocietypublishing.org Optimal conditions in that case were found to be 40°C for 10 minutes under ultrasound irradiation. royalsocietypublishing.orgroyalsocietypublishing.org Lowering the temperature further to 30°C gave a comparable yield but required a longer reaction time. royalsocietypublishing.orgroyalsocietypublishing.org This demonstrates a delicate balance where sufficient heat is needed to drive the reaction, but excessive heat can promote undesirable side reactions.

Table 1: Effect of Temperature on a Knoevenagel Condensation Involving a Substituted Isophthalaldehyde

| Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| 23 | - | Diminished | Reaction performed at ambient temperature. royalsocietypublishing.orgroyalsocietypublishing.org |

| 30 | Longer | 97% | Comparable yield to 40°C but requires more time. royalsocietypublishing.orgroyalsocietypublishing.org |

| 40 | 10 min | 99% | Optimal condition identified in the study. royalsocietypublishing.orgroyalsocietypublishing.org |

| 60 | - | Dramatically Decreased | Formation of Cannizzaro side product observed. royalsocietypublishing.orgroyalsocietypublishing.org |

| 70 | - | Dramatically Decreased | Formation of Cannizzaro side product observed. royalsocietypublishing.orgroyalsocietypublishing.org |

The molar ratio of the reactants is a key factor in controlling the outcome of the synthesis. In the preparation of chalcones from this compound, a 1:1 molar ratio of the aldehyde to acetophenone (B1666503) was used, with 2 equivalents of the catalyst BF₃–Et₂O. jst.go.jp

In other optimized reactions involving derivatives of this aldehyde, the stoichiometry was carefully examined. For a Knoevenagel condensation, it was found that equimolar amounts (2.0 mmol) of the amine (piperidine) and the rhodanine (B49660) reactant were sufficient to produce the desired product in excellent yield when reacted with 1.0 mmol of the dialdehyde (B1249045). royalsocietypublishing.org Interestingly, using a larger amount of the amine was detrimental to the reaction yield. royalsocietypublishing.org This underscores the importance of precise stoichiometric control to prevent side reactions and maximize the formation of the desired product.

Spectroscopic and Structural Elucidation of 4 Hydroxy 5 Methylisophthalaldehyde

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio of ions, thereby providing precise information about the molecular weight of a compound. For 4-Hydroxy-5-methylisophthalaldehyde, this technique is crucial for confirming its chemical formula, C9H8O3.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been instrumental in identifying this compound in various natural extracts. For instance, it has been identified as a bioactive compound in ethyl acetate (B1210297) extracts of Streptomyces rochei and as a phytochemical in the methanolic extract of grape seeds. ajbls.comtci-thaijo.org In these analyses, the compound is first separated from other components by gas chromatography and then ionized and detected by the mass spectrometer, which confirms its molecular weight.

Computational tools, such as those used by PubChem, provide a calculated exact mass for the compound, which serves as a theoretical benchmark for experimental results. nih.gov

Table 1: Computed Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.16 g/mol | PubChem nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an unparalleled method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a single-crystal X-ray structure of isolated this compound is not described in the surveyed literature, its structural characteristics have been elucidated through the analysis of more complex macrocyclic ligands and metal complexes derived from it. publish.csiro.auresearchgate.netpublish.csiro.au These studies provide invaluable insight into the conformation and intermolecular interactions of the this compound moiety when it is incorporated into larger molecular frameworks.

Studies of macrocyclic Schiff bases derived from o-phenylenediamine (B120857) and 2-hydroxy-5-methylisophthalaldehyde (B1214215) have also been conducted, where X-ray crystallography confirmed the geometry of these compounds in the solid phase. researchgate.net

The crystal packing of molecules containing the this compound moiety is governed by a variety of intermolecular forces. In the crystal structures of its derivatives, hydrogen bonding and π-π stacking interactions are often significant. The phenolic hydroxyl group is a potent hydrogen bond donor, while the aldehyde groups can act as hydrogen bond acceptors.

In more complex systems, such as dinuclear copper(II) complexes, intramolecular hydrogen bonds are observed. bohrium.com The analysis of Hirshfeld surfaces and 2D fingerprint plots for macrocyclic Schiff bases derived from this compound has provided detailed insights into the nature and significance of intermolecular contacts within the crystal structure. researchgate.net These analyses help in understanding the forces that stabilize the crystal lattice.

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 5 Methylisophthalaldehyde

Aldehyde Group Reactivity

The two aldehyde functionalities on the aromatic ring are prime sites for nucleophilic addition and condensation reactions, enabling the construction of larger, more complex molecular architectures.

Schiff Base Condensation Reactions with Amines

The reaction of 4-hydroxy-5-methylisophthalaldehyde with primary amines is a cornerstone of its chemistry, leading to the formation of Schiff bases, also known as imines. mdpi.com These reactions typically proceed via nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration. The resulting Schiff base ligands are adept at coordinating with metal ions, forming stable complexes. mdpi.com

The bifunctional nature of this compound allows for the synthesis of both mononuclear and binuclear metal complexes. For instance, condensation with one equivalent of an amine can yield a mono-Schiff base, while reaction with two equivalents can produce a bis-Schiff base. This versatility has been exploited in the synthesis of macrocyclic and acyclic Schiff base ligands. semnan.ac.irchemicalbook.com

Research has demonstrated the condensation of this compound with various amines to create polydentate ligands. researchgate.netoup.com For example, new Schiff base ligands have been prepared from the reaction of 2-hydroxy-5-methylisophthalaldehyde (B1214215) with amine compounds like 2-{(E)-[(2-aminoethyl)imino]methyl}phenol and 2-{(E)-[(3-aminopropyl)imino]methyl}-6-methoxyphenol. researchgate.netoup.com In another study, bulky 2,6-dibenzhydryl-4-methylaniline (B1474207) was reacted with 2-hydroxy-5-methylisophthalaldehyde to afford a bis-Schiff base. ias.ac.in

Furthermore, the reaction with 3-amino-1-propanol yields a precursor which can then be reacted with 4-aminoantipyrine (B1666024) to form a more complex Schiff base ligand capable of forming binuclear metal complexes with various transition metals. hivnursing.net Dinuclear copper(II) complexes have also been synthesized using Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and histamine (B1213489) or 2-(2-aminoethyl)pyridine (B145717). nih.gov

The table below summarizes examples of Schiff base condensation reactions involving this compound.

| Amine Reactant | Resulting Schiff Base/Complex | Reference |

| 2,6-dibenzhydryl-4-methylaniline | bis-Schiff base | ias.ac.in |

| 3-Amino-1-propanol followed by 4-Aminoantipyrine | Binuclear metal complexes (Cr, Mn, Fe, Co, Ni, Cu) | hivnursing.net |

| Histamine | Dinuclear Copper(II) complex | nih.gov |

| 2-(2-aminoethyl)pyridine | Dinuclear Copper(II) complex | nih.gov |

| Various amines for polydentate ligands | Polydentate Schiff-base ligands and their Cu(II) and Cd(II) complexes | researchgate.netoup.com |

Knoevenagel Condensations and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The aldehyde groups of this compound readily participate in Knoevenagel condensations with active methylene (B1212753) compounds. This reaction is a powerful tool for carbon-carbon bond formation. sphinxsai.com

For instance, the reaction of 2-hydroxy-5-methylisophthalaldehyde with active methylene compounds like rhodanine (B49660) and piperidine (B6355638) has been investigated. semanticscholar.org The use of ionic liquids as catalysts has been shown to promote these condensation reactions. semanticscholar.org A pseudo-eight-component reaction involving 2-hydroxy-5-methylisophthalaldehyde, hydrazine (B178648) hydrate (B1144303), ethyl acetoacetate (B1235776), and malononitrile (B47326) in water has been reported to yield a complex heterocyclic hybrid architecture. nih.gov This reaction proceeds through an initial Knoevenagel condensation. nih.gov

The table below provides an example of a Knoevenagel condensation reaction.

| Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Rhodanine, Piperidine | bis-DILs (ionic liquids), ultrasound, water | bis-2-(piperidin-1-yl)thiazol-4(5H)-one derivative | semanticscholar.org |

| Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Piperidine, water, room temperature | 4H-chromene hybrid with pyrazole (B372694)/pyranopyrazole substructures | nih.gov |

Formation of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, can be synthesized from this compound. jst.go.jp A highly efficient method for the synthesis of chalcones involves the regioselective condensation of 4-hydroxyisothalaldehyde with various substituted acetophenones using BF3–Et2O as a reagent. jst.go.jp This reaction highlights the ability of one of the aldehyde groups to selectively react to form the characteristic chalcone scaffold. figshare.com

The table below presents an example of a chalcone synthesis.

| Acetophenone (B1666503) Derivative | Reagent/Conditions | Product | Reference |

| Substituted acetophenones | BF3–Et2O, dry 1,4-dioxane, room temperature | Carbonyl chalcones | jst.go.jp |

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group in this compound offers another site for chemical modification, allowing for selective protection or the formation of ether and ester derivatives.

Derivatization for Selective Protection

Selective protection of the phenolic hydroxyl group is a crucial step in multi-step syntheses to prevent its interference with reactions targeting the aldehyde groups. Silyl ethers are commonly employed for this purpose. For example, tert-butyldimethylsilyl chloride can be used to selectively protect the hydroxyl group, a reaction often catalyzed by imidazole (B134444) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. This protection strategy allows for subsequent reactions to be carried out on the aldehyde functionalities without affecting the hydroxyl group.

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo etherification and esterification to yield a variety of derivatives. Etherification can be achieved by reacting this compound with alkyl halides in the presence of a base. An example is the synthesis of 2-(2′-vinyloxyethoxy)-5-methylisophthaldehyde. chemicalbook.com

Esterification, on the other hand, typically involves reaction with an acyl chloride or an acid anhydride (B1165640). For instance, the diethyl ester derivative, 4-hydroxy-5-methyl-isophthalic acid diethyl ester, has been synthesized and characterized. chemicalbook.comjwpharmlab.com

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of this compound, featuring a hydroxyl group, a methyl group, and two aldehyde groups on the benzene (B151609) ring, inherently allows for regioselective reactions. The electron-donating hydroxyl and methyl groups, and the electron-withdrawing aldehyde groups, create a varied electron density across the aromatic ring, which in turn governs the sites of electrophilic substitution.

While specific studies on the regioselective functionalization of the aromatic ring of this compound are not extensively detailed in the reviewed literature, the synthesis of the compound itself provides insights into the directing effects of the substituents. The preparation of this compound can be achieved through the Duff formylation reaction of commercially available o-cresol (B1677501) in the presence of hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) at 120°C jst.go.jp. This formylation occurs at the positions activated by the hydroxyl and methyl groups.

The electron-withdrawing nature of the two aldehyde groups would generally activate the aromatic ring towards nucleophilic aromatic substitution, while the hydroxyl and methyl groups are activating for electrophilic aromatic substitution. The interplay of these electronic effects suggests that further electrophilic substitution on the this compound ring would be directed to the position ortho to the hydroxyl group and meta to the aldehyde groups. However, detailed research findings on such specific regioselective functionalization of the aromatic ring remain a subject for further investigation.

Multicomponent Reaction (MCR) Pathways

This compound is a valuable building block in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient in generating molecular complexity and diversity.

Synthesis of Complex Heterocyclic Systems (e.g., Chromene-Pyranopyrazole Hybrids)

A notable application of this compound is in the pseudo-eight-component reaction (8CR) in water to synthesize complex heterocyclic hybrids. This reaction unites two distinct four-component reactions (4CRs) to produce a scaffold containing both pyranopyrazole and 4H-chromene skeletons.

In a typical reaction, two equivalents of hydrazine hydrate, ethyl acetoacetate, and malononitrile are reacted with one equivalent of this compound in the presence of a catalytic amount of piperidine at room temperature. This reaction proceeds rapidly, yielding a complex 4H-chromene hybrid adorned with pyrazole and pyranopyrazole substructures within minutes. The reaction is believed to occur simultaneously, as attempts to control it to obtain a single 4CR product while retaining the aldehyde functionality for subsequent reactions were unsuccessful. This innovative approach results in the formation of four new heterocycles through the creation of ten new covalent bonds in a single synthetic step.

Table 1: Pseudo-Eight-Component Reaction for Chromene-Pyranopyrazole Hybrid Synthesis

| Reactants | Catalyst | Solvent | Product | Key Features |

| This compound (1 eq) | Piperidine | Water | 4H-chromene with pyrazole and pyranopyrazole substructures | Pseudo-8CR; formation of 4 heterocycles and 10 covalent bonds in one step. |

| Hydrazine hydrate (2 eq) | ||||

| Ethyl acetoacetate (2 eq) | ||||

| Malononitrile (2 eq) |

Formation of Bisoxazolone and Bisimidazole Derivatives

This compound serves as a key precursor for the synthesis of bisoxazolone and subsequently bisimidazole derivatives through efficient and environmentally friendly methods.

The synthesis of bisoxazolones is achieved via a four-component sequential reaction. Initially, this compound reacts with hippuric acid and acetic anhydride in the presence of sodium acetate (B1210297). This reaction can be promoted by ultrasound irradiation, leading to the formation of (4Z,4'Z)-4,4'-((2-hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene))bis(2-phenyloxazol-5(4H)-one) . Interestingly, under certain conditions, this reaction can also yield an unexpected chromene derivative, (Z)-4-[(6-methyl-2-oxo-2H-chromen-8-yl)methylene]-2-phenyloxazol-5(4H)-one, as a major product .

These bisoxazolone derivatives are valuable intermediates for the synthesis of bisimidazoles. The reaction of the synthesized bisoxazolones with various diamines, also under ultrasound irradiation and in the presence of a catalytic amount of sodium acetate, affords a diverse range of novel bisimidazole derivatives in good yields . This two-step process from this compound highlights its utility in constructing complex bis-heterocyclic frameworks.

Table 2: Synthesis of Bisoxazolone and Bisimidazole Derivatives

| Starting Material | Reagents | Conditions | Product |

| This compound | Hippuric acid, Acetic anhydride, Sodium acetate | Ultrasound | (4Z,4'Z)-4,4'-((2-hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene))bis(2-phenyloxazol-5(4H)-one) |

| Bisoxazolone derivative | Various diamines, Sodium acetate | Ultrasound | Bisimidazole derivatives |

Coordination Chemistry of 4 Hydroxy 5 Methylisophthalaldehyde As a Ligand

Design and Synthesis of Polydentate Schiff Base Ligands

The dialdehyde (B1249045) nature of 4-hydroxy-5-methylisophthalaldehyde makes it an ideal building block for constructing polydentate Schiff base ligands. These ligands are typically synthesized through a condensation reaction between the aldehyde and a primary amine. The choice of the amine dictates the denticity and the nature of the coordination environment of the resulting ligand.

For instance, new Schiff base ligands have been prepared by reacting this compound with various amine compounds. researchgate.netoup.comoup.com One common strategy involves a two-step reaction. First, 2-hydroxy-5-methylisophthalaldehyde (B1214215) is reacted with an amino alcohol, such as 3-Amino-1-propanol, to form a precursor. This precursor is then reacted with another amine, like 4-Aminoantipyrine (B1666024), to yield the final polydentate ligand. hivnursing.netuobaghdad.edu.iq

Another approach involves the reaction of this compound with histamine (B1213489) or 2-(2-aminoethyl)pyridine (B145717) to create tridentate Schiff bases. nih.govmdpi.comacs.orgresearchgate.netsemanticscholar.org Similarly, bis(salamo)-like ligands, which are a class of acyclic chelating ligands, have been synthesized using this compound as a key component. bohrium.comtandfonline.com These complex ligands can be further modified, for example, by decorating them with 5-bromosalicylaldehyde. bohrium.comtandfonline.com The resulting polydentate ligands can then be used to form complexes with various metal ions. researchgate.netoup.comoup.com

The synthesis of these ligands is often confirmed through various analytical techniques, including elemental analysis, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. researchgate.netoup.comoup.com

Formation of Metal Complexes

The polydentate Schiff base ligands derived from this compound readily form complexes with a variety of transition metal ions. The stoichiometry of the reaction, the choice of metal salt, and the solvent system can influence the nuclearity and geometry of the resulting metal complex. bohrium.com

Dicopper(II) complexes are a prominent class of compounds formed with ligands derived from this compound. acs.org The synthesis of these complexes typically involves the reaction of a Schiff base ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), in a 2:1 molar ratio of copper to ligand. nih.govmdpi.comresearchgate.netsemanticscholar.org

The resulting dicopper(II) complexes can exhibit diverse structural features. For example, a complex with a Schiff base derived from histamine and this compound, {[Cu₂(L¹)Cl₂]₂[CuCl₄]}·2MeCN·2H₂O, features [Cu₂(L¹)Cl₂]⁺ units where the Cu(II) ions are bridged by the phenolic oxygen of the ligand. These units are further connected into a chain structure through bridging chloride ions. mdpi.comresearchgate.netsemanticscholar.org In another example, a dinuclear complex, [Cu₂(L²)Cl₃]·0.5MeCN, each copper(II) ion is asymmetrically bridged by the ligand's oxygen and chloride anions. nih.govmdpi.comresearchgate.netsemanticscholar.org

The use of different counterions and solvents can also lead to different structural outcomes. For instance, reacting a bis(salamo)-like ligand with CuCl₂·2H₂O yields a dinuclear Cu(II) complex, [Cu₂(HL)Cl₂(MeOH)]·MeOH·2CH₂Cl₂. bohrium.comtandfonline.com The geometry around the copper(II) centers in these complexes is often distorted square-pyramidal. mdpi.comresearchgate.net Magnetic studies have revealed that antiferromagnetic interactions can exist between the copper(II) centers in these dinuclear complexes. nih.gov

In addition to dinuclear complexes, this compound-based ligands can also form higher nuclearity clusters, particularly tetranuclear complexes. biosynth.com The formation of these tetranuclear structures is often influenced by the specific ligand design and reaction conditions.

For example, a tetranuclear Cu(II) complex, Cu₄(L)₂(MeOH)₂₂·EtOH, was synthesized using a symmetric 5-bromosalicylaldehyde-decorated bis(salamo)-like ligand derived from this compound and Cu(NO₃)₂·3H₂O. bohrium.comtandfonline.com In this complex, four Cu(II) ions are located in the four N₂O₂ cavities of two fully deprotonated ligand units, forming a centrosymmetric double helix structure. bohrium.comtandfonline.com Another tetranuclear Cu(II) complex, Cu₄(HL)₂(EtOH)₂·2EtOH, was formed using an acyclic salamo-based ligand. bohrium.com

The coordination geometry of the metal ions within these tetranuclear complexes can vary. For instance, in the Cu₄(L)₂(MeOH)₂₂·EtOH complex, the Cu(II) ions exhibit both defective tetragonal pyramidal and octahedral geometries. bohrium.com

The versatility of Schiff base ligands derived from this compound extends to the formation of complexes with a range of other transition metal ions, including manganese(II), nickel(II), and zinc(II). researchgate.netuobaghdad.edu.iqnih.govbohrium.comresearchgate.netuobaghdad.edu.iq

New Schiff base ligands derived from this compound have been used to synthesize complexes with Cr(III), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). hivnursing.netuobaghdad.edu.iq The resulting complexes have been characterized by various spectroscopic and analytical techniques, indicating the formation of four and six-coordinate geometries. hivnursing.netuobaghdad.edu.iq

Specifically, a fluorescent-colorimetric chemosensor based on this compound has been developed for the dual detection of Zn²⁺ and Cu²⁺. rsc.org Furthermore, both dinuclear and mononuclear Zn(II) complexes of phenol-based compartmental ligands derived from this aldehyde have been synthesized and studied for their catecholase-like activity. acs.org The synthesis of Ni(II) complexes has also been reported, with the counterion and solvent influencing the final structure, leading to both dinuclear and tetranuclear complexes. bohrium.com

The general formulas for some of these complexes are [M₂(L)(H₂O)₂Cl₂]·Cl₂ for Cr(III), [M₂(L)Cl₂(H₂O)₂] for Mn(II) and Fe(II), [M₂(L)]Cl₂·H₂O for Co(II) and Ni(II), and [M₂(L)Cl₂]·H₂O for Cu(II). uobaghdad.edu.iq

Characterization of Metal Complexes

A suite of spectroscopic techniques is employed to elucidate the structure and bonding within the metal complexes of this compound-based ligands.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the complexes. The spectra of the copper(II) complexes typically show bands in the UV region corresponding to π → π* transitions in the aromatic rings and n → π* transitions of the azomethine group. mdpi.com Charge transfer bands and d-d transitions are also observed, providing information about the coordination environment of the metal ion. mdpi.com For instance, in dicopper(II) complexes, these bands can be influenced by the solvent polarity. mdpi.com UV-Vis titration experiments can also confirm the binding ratios of the ligand to the metal ions. bohrium.com

Infrared (IR) Spectroscopy is a powerful tool for identifying the coordination mode of the ligand. The stretching vibration of the azomethine group (C=N) in the free ligand typically shifts to a lower frequency upon coordination to a metal ion, confirming the involvement of the imine nitrogen in bonding. semanticscholar.org The C-O stretching vibration of the phenolic group is also sensitive to coordination. semanticscholar.org Furthermore, new bands appearing in the far-IR region can be assigned to the M-O and M-N stretching vibrations, providing direct evidence of metal-ligand bond formation. rdd.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of dicopper(II) complexes can provide information about the magnetic interactions between the metal centers. nih.gov The g-matrix components derived from the EPR spectra can help to determine the geometry of the copper(II) centers, with values corresponding to distorted square planar or square-pyramidal geometries. researchgate.net

X-ray Crystallographic Analysis of Coordination Geometries and Bonding

X-ray crystallography has been instrumental in elucidating the precise coordination geometries and bonding interactions within metal complexes of this compound-derived ligands. These studies have revealed a variety of coordination environments, largely dependent on the specific metal ion, the nature of the amine used to form the Schiff base, and the presence of other coordinating anions. mdpi.comnih.gov

A common feature is the formation of binuclear complexes where two metal centers are bridged by the phenolic oxygen of the ligand. mdpi.comnih.gov The coordination geometry around the metal ions can vary significantly. For instance, in a series of dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and either histamine or 2-(2-aminoethyl)pyridine, the copper(II) ions exhibit different coordination geometries. mdpi.com

In one such complex, {[Cu2(L1)Cl2]2[CuCl4]}·2MeCN·2H2O, the two copper(II) ions within the dimeric unit are in a square pyramidal environment. mdpi.com In contrast, the dinuclear complex [Cu2(L2)Cl3]·0.5MeCN displays a strongly distorted five-coordinate geometry for both copper(II) centers. mdpi.com Another binuclear copper(II) complex, (Cu2(HAP)2IPA)(OH)(H2O)2·H2O, features two copper(II) atoms with distorted square pyramid and square planar geometries. nih.gov

The bonding in these complexes involves coordination of the metal ions to the nitrogen atoms of the imine groups and the oxygen atom of the deprotonated phenol (B47542). mdpi.com Additionally, other ligands such as chloride, bromide, hydroxide, or perchlorate (B79767) ions can complete the coordination sphere of the metal centers. mdpi.comtandfonline.comnih.gov The bond lengths and angles determined from X-ray analysis provide crucial insights into the nature of the metal-ligand interactions and the steric and electronic effects of the ligand framework.

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Complex | Crystal System | Space Group | Coordination Geometry | Ref. |

| {[Cu2(L1)Cl2]2[CuCl4]}·2MeCN·2H2O | Monoclinic | C2/c | Square pyramidal | mdpi.com |

| [Cu2(L2)Cl3]·0.5MeCN | Monoclinic | C2 | Distorted five-coordinate | mdpi.com |

| (Cu2(HAP)2IPA)(OH)(H2O)2·H2O | Orthorhombic | Pbcn | Distorted square pyramid and square planar | nih.gov |

| [Zn2(MeO)1.4(OH)0.6(L1)]·2H2O | Triclinic | P-1 | Slightly distorted square pyramidal | rsc.org |

L1 = Schiff base from 2-hydroxy-5-methylisophthalaldehyde and histamine; L2 = Schiff base from 2-hydroxy-5-methylisophthalaldehyde and 2-(2-aminoethyl)pyridine; HAP = 3-amino-1-propanol; IPA = 2-hydroxy-5-methylisophthalaldehyde.

Magnetic Property Investigations

The magnetic properties of metal complexes derived from this compound are of significant interest, particularly for binuclear and polynuclear systems where magnetic exchange interactions can occur between metal centers. mdpi.comtandfonline.comnih.gov These interactions are mediated by the bridging ligands, most commonly the phenolic oxygen atom.

The magnetic properties can be tuned by modifying the ligand structure or the bridging groups between the metal centers. This tunability makes these complexes interesting for the design of molecular magnetic materials. mdpi.com

Table 2: Magnetic Properties of Selected Binuclear Copper(II) Complexes

| Complex | -2J (cm⁻¹) | Magnetic Behavior | Ref. |

| (Cu2(HAP)2IPA)(OH)(H2O)2·H2O | 113 | Moderate antiferromagnetic | nih.gov |

| [Cu2(L2)Cl3]·0.5MeCN | Stronger than complex 1 | Antiferromagnetic | mdpi.com |

| {[Cu2(L1)Cl2]2[CuCl4]}·2MeCN·2H2O | Weaker than complex 2 | Antiferromagnetic | mdpi.com |

Bioinorganic Chemistry Aspects of Metal Complexes

The metal complexes derived from this compound and its Schiff base derivatives have shown promise in the field of bioinorganic chemistry, particularly due to their potential biological activities. mdpi.comhivnursing.netuobaghdad.edu.iq The coordination of metal ions to these organic ligands can enhance their biological efficacy and lead to novel therapeutic or diagnostic agents.

One area of investigation is the antimicrobial activity of these complexes. Studies have shown that the metal complexes can exhibit enhanced activity against various strains of bacteria and fungi compared to the free ligands. hivnursing.netuobaghdad.edu.iq For example, a series of new metal complexes with Cr(III), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) ions derived from a Schiff base ligand incorporating 2-hydroxy-5-methylisophthalaldehyde were evaluated for their antimicrobial properties. The results indicated that the antimicrobial activity of the ligand was enhanced upon complexation. hivnursing.net

Supramolecular Chemistry and Self Assembly Processes

Role in Self-Assembly of Supramolecular Architectures

4-Hydroxy-5-methylisophthalaldehyde is a versatile precursor in the synthesis of larger, more complex molecules, such as Schiff bases, which are then utilized in the self-assembly of supramolecular architectures. mdpi.com For instance, it can be used to create ligands that, in the presence of metal ions, self-assemble into multinuclear complexes. bohrium.comscispace.com These self-assembly processes can result in a variety of fascinating structures, including dinuclear, tetranuclear, and even decanuclear metal complexes. mdpi.com The final architecture is influenced by factors such as the specific metal ion used, the presence of counter-anions, and the solvent system employed. bohrium.comscispace.com For example, the reaction of a bis(salamo)-based ligand derived from this compound with different copper salts (Cu(NO₃)₂·3H₂O, Cu(ClO₄)₂·6H₂O, and CuCl₂·2H₂O) leads to the formation of distinct tetranuclear and pentanuclear copper(II) complexes. bohrium.com

Macrocyclic Schiff bases derived from this compound and diamines like o-phenylenediamine (B120857) also demonstrate the principle of self-assembly, forming specific geometries that can be confirmed by X-ray crystallography. mdpi.commdpi.com These organized structures are not merely of academic interest; they form the basis for materials with potential applications in areas such as fluorescence. mdpi.com

The following table provides examples of supramolecular architectures formed using derivatives of this compound.

| Precursor Ligand Type | Metal Ion(s) | Resulting Supramolecular Architecture | Reference |

| Bis(salamo)-based ligand | Cu(II) | Tetranuclear and Pentanuclear Complexes | bohrium.com |

| Schiff base with 1-amino-2-propanol | Cu(II) | Tetranuclear and Dinuclear Complexes | mdpi.com |

| Schiff base with 2-amino-1,3-propanediol | Cu(II) | Polynuclear, Heptanuclear, and Decanuclear Complexes | mdpi.com |

| Macrocyclic Schiff base with o-phenylenediamine | - | Defined Macrocyclic Structures | mdpi.commdpi.com |

Non-Covalent Interactions in Solid-State Structures

The stability and dimensionality of the supramolecular architectures derived from this compound are dictated by a network of non-covalent interactions. acs.org These weak forces, including hydrogen bonding and π-π stacking, are crucial in directing the packing of molecules in the solid state. researchgate.net

The aromatic ring of this compound provides a platform for π-π stacking interactions, which also play a vital role in the organization of molecules in the solid state. rsc.org These interactions can occur between the aromatic rings of the ligand itself or with other aromatic moieties within the crystal structure. researchgate.net In some instances, π-π stacking interactions can lead to the formation of one-dimensional chains in the crystal lattice. scispace.com The combination of hydrogen bonding and π-π stacking interactions is often responsible for the ultimate three-dimensional architecture of the supramolecular assembly. researchgate.net For instance, in certain Schiff base complexes, π→π* stacking interactions are noted to influence their optical properties. mdpi.com

Stabilization of Molecular Clusters within Supramolecular Frameworks

The supramolecular frameworks constructed from this compound derivatives can encapsulate and stabilize various molecular clusters. A notable example is the stabilization of water clusters. In some metal complexes with hydroxyl-rich ligands derived from this aldehyde, the non-coordinated hydroxyl groups create pockets that can trap and organize water molecules into unusual and stable arrangements, such as adamantanoid (H₂O)₁₀ clusters. researchgate.net These stabilized water clusters are held in place by a multitude of hydrogen bonds with the surrounding supramolecular host. researchgate.net This ability to create specific microenvironments highlights the potential of these frameworks in areas like host-guest chemistry.

Engineering of Extended Network Structures

The bifunctional nature of this compound, with its two reactive aldehyde groups, is instrumental in the engineering of extended network structures. These aldehyde groups can react with other molecules to form covalent bonds, leading to the creation of polymers and covalent organic frameworks (COFs). The ability to form such extended structures is a key area of research in materials science for developing materials with specific properties, such as porosity for adsorption applications. The combination of covalent bond formation and the previously discussed non-covalent interactions allows for a high degree of control over the dimensionality and topology of the resulting network structures, enabling the design of materials with tailored functions.

Applications in Advanced Materials and Chemical Technology Research

Development of Fluorescent Chemosensors and Probes

Derivatives of 4-hydroxy-5-methylisophthalaldehyde have been extensively investigated for their potential in creating chemosensors, which are molecules designed to detect and signal the presence of specific chemical species through a change in their optical properties, such as fluorescence.

Schiff base ligands derived from this compound are prominent in the development of fluorescent sensors for various metal ions. rsc.orgbohrium.com These sensors often operate on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity (a "turn-on" response). rsc.orgresearchgate.netresearcher.life

Zinc (Zn²⁺) and Copper (Cu²⁺) Detection: A significant body of research focuses on Schiff base ligands synthesized from this compound (HMP) for the dual detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. acs.orgdntb.gov.uaacs.orgscispace.com A notable chemosensor, designated as HL, was developed by reacting HMP with piperazine (B1678402) and demonstrated high sensitivity in a water-methanol buffer solution. researchgate.netresearchgate.net This sensor exhibits a "turn-on" fluorescence response for Zn²⁺, with an approximate 16-fold increase in intensity upon binding. researchgate.netresearchgate.net Conversely, it shows a "turn-off" response for Cu²⁺, where the fluorescence is quenched by about 174 times. researchgate.net The detection is highly sensitive, with calculated limits of detection (LOD) in the nanomolar range. researchgate.net The binding stoichiometry for both the HL-Zn²⁺ and HL-Cu²⁺ complexes has been established as 1:2. researchgate.net

Furthermore, fluorescent polymer nanoparticles (F-PNPs) synthesized through a solvothermal method using this compound and melamine (B1676169) serve as effective sensors for Zn²⁺. researchgate.net The addition of Zn²⁺ to a solution of these nanoparticles induces a noticeable blue shift of 40 nm in the emission spectrum and enhances the fluorescence intensity. researchgate.net

Aluminum (Al³⁺) Detection: Derivatives of this compound are also integral to sensors for trivalent cations like aluminum (Al³⁺). scispace.com A rhodamine-based chemosensor incorporating the 2-hydroxy-5-methylbenzaldehyde (B1329341) moiety was developed for detecting Al³⁺, Cr³⁺, and Fe³⁺. scispace.com This sensor produced a remarkable 1465-fold enhancement in fluorescence intensity at 550 nm in the presence of Al³⁺ ions. scispace.com The mechanism relies on the metal ion-induced opening of the non-fluorescent spirolactam ring of the rhodamine dye to its highly fluorescent open-ring amide form. scispace.com

| Target Ion | Sensor Type | Fluorescence Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Zn²⁺ | Schiff Base (HL) | Turn-on (~16x increase) | 1.059 x 10⁻⁹ M | researchgate.net |

| Cu²⁺ | Schiff Base (HL) | Turn-off (~174x decrease) | 3.53 x 10⁻⁹ M | researchgate.net |

| Zn²⁺ | Polymer Nanoparticles (F-PNPs) | Turn-on (enhancement with blue shift) | Not Specified | researchgate.net |

| Al³⁺ | Rhodamine-based Schiff Base | Turn-on (1465x increase) | nM order | scispace.com |

The inherent structural features of this compound derivatives also lend themselves to the creation of pH sensors. The sensitivity of these molecules to pH often stems from protonation or deprotonation events that alter their electronic structure and, consequently, their photophysical properties. bohrium.com

A key mechanism exploited in this context is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In ESIPT-capable molecules, a proton is transferred from a donor group (like a hydroxyl) to an acceptor group (like an imine nitrogen) within the same molecule when it is excited by light. This process can lead to dual emission bands corresponding to the normal and tautomeric forms of the molecule. The ratio of these emission intensities can be highly sensitive to the pH of the surrounding environment.

For instance, polymer nanoparticles synthesized from 2-hydroxy-5-methylisophthalaldehyde (B1214215) and melamine exhibit ESIPT properties. researchgate.net These nanoparticles display pH-dependent fluorescence, emitting green light under acidic conditions and a combination of strong blue and weak green fluorescence in alkaline environments, making them suitable for ratiometric pH sensing. researchgate.net Additionally, the Schiff base sensor HL, used for metal ion detection, was also observed to have its fluorescence intensity change rapidly within a pH range of 6 to 8, indicating its potential utility in pH-sensitive applications. researchgate.netbohrium.com

Catalysis Research

The ability of this compound to form stable complexes with a variety of metal ions has spurred research into the catalytic activities of these resulting metal-organic compounds.

Schiff bases derived from this compound can act as versatile ligands, binding to metal centers to form catalysts for various organic reactions. biosynth.com Dinuclear copper(II) complexes have been successfully assembled using Schiff base ligands derived from the condensation of this compound with molecules like histamine (B1213489) or 2-(2-aminoethyl)pyridine (B145717). mdpi.com The specific geometry and electronic environment of the metal centers in these complexes are crucial for their catalytic function. Research has also been conducted on sterically bulky bis-Schiff base ligands made from this aldehyde, with their resulting metal complexes being employed in catalytic transformations. ias.ac.in The synthesis of di- and tetranuclear copper(II) complexes from symmetric ligands incorporating the this compound core further highlights the importance of this compound in creating multinuclear catalysts with potentially cooperative effects. scispace.combohrium.com

Metal complexes derived from related Schiff base ligands have shown significant promise as catalysts for oxidation reactions. mdpi.com Specifically, copper(II) and oxidovanadium(V) complexes with aroylhydrazone Schiff base ligands have been effectively used as catalyst precursors for the microwave-assisted oxidation of primary and secondary alcohols. mdpi.com In these studies, the copper(II) complex demonstrated superior catalytic activity, efficiently converting alcohols to their corresponding aldehydes or ketones using an aqueous solution of tert-butyl hydroperoxide as the oxidant under solvent-free conditions. mdpi.com This line of research suggests that metal complexes of this compound could similarly function as effective catalysts for selective oxidation processes.

Materials Science Applications

In the realm of materials science, this compound is valued as a multifunctional building block or "linker" for constructing advanced materials with ordered structures and novel properties. tcichemicals.combldpharm.com

One of its most significant applications is in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.combldpharm.com COFs are a class of crystalline porous polymers with well-defined, periodic structures. The two aldehyde groups of this compound allow it to connect with multi-amine linkers through imine condensation reactions, forming robust, porous networks. These materials are investigated for applications in gas storage, separation, and catalysis.

Furthermore, derivatives of the compound are used to create functional polymers and thin films. mdpi.com Dinuclear copper(II) complexes synthesized with Schiff bases of this compound have been explored for their use as magnetic and fluorescent materials suitable for deposition as thin films. mdpi.com Additionally, the compound is a precursor for synthesizing fluorescent polymer nanoparticles (F-PNPs), which are themselves advanced materials with applications in sensing and bioimaging. researchgate.netresearchgate.net

Precursor for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures formed from the self-assembly of organic building blocks. The Schiff-base chemistry, involving the condensation reaction between aldehydes and amines, is a widely utilized method for the synthesis of COFs. researchgate.net this compound, with its two aldehyde groups, serves as an excellent precursor for constructing these frameworks. researchgate.net

The utility of dialdehydes like 2-hydroxyisophthalaldehyde (B1584447) and its derivatives in forming COFs has been noted in the scientific literature. The specific arrangement of the functional groups on the this compound molecule allows for the formation of robust and porous COF structures. These materials are of interest for applications in gas storage, separation, and catalysis, owing to their high surface area and tunable porosity. While direct studies detailing COFs synthesized specifically from this compound are emerging, the established reactivity of isophthalaldehydes in COF synthesis underscores its potential in this area. researchgate.net

Synthesis of Carbon Quantum Dots for Optical Applications

Carbon quantum dots (CQDs) are a type of zero-dimensional carbon nanomaterial that has attracted considerable interest due to their unique optical properties, low toxicity, and good water solubility. researchgate.net These properties make them suitable for a wide range of applications, including bioimaging, sensing, and optoelectronics. researchgate.net

This compound has been identified as a valuable precursor for the synthesis of CQDs with high fluorescence quantum yields. researchgate.net The synthesis often involves hydrothermal or solvothermal methods where the organic precursor is heated in a solvent. researchgate.net The resulting CQDs derive their desirable properties, such as excellent water solubility and strong fluorescence, from the functional groups present on their surface, which are inherited from the precursor molecule. researchgate.net For instance, CQDs synthesized from precursors containing hydroxyl and amino groups exhibit high fluorescence quantum yields. researchgate.net

A notable application of CQDs derived from a related compound, 2-hydroxy-5-methylisophthalaldehyde, is in the development of fluorescent nanoprobes. researchgate.net For example, a nanoprobe constructed from CQDs and combined with Cu2+ ions demonstrated high sensitivity for the detection of cysteine, with a detection limit as low as 2.6 nM. researchgate.net This highlights the potential of using this compound to create CQDs for highly sensitive and selective sensing applications.

| Property | Description | Reference |

| Synthesis Method | Hydrothermal/Solvothermal treatment of the precursor. | researchgate.net |

| Key Properties of CQDs | High fluorescence quantum yield, excellent water solubility, low toxicity. | researchgate.net |

| Applications | Biosensing, bioimaging, nanomedicine. | researchgate.net |

| Example Application | Cysteine-responsive nanoprobe with a detection limit of 2.6 nM. | researchgate.net |

Thin Film Deposition Studies

Thin films of materials derived from this compound have been investigated for their potential in optical and electronic devices. nih.govresearchgate.netsemanticscholar.org Specifically, dinuclear copper(II) complexes synthesized with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde and either histamine or 2-(2-aminoethyl)pyridine have been deposited as thin films. nih.govsemanticscholar.orgacs.org

The spin coating method is a common technique used to deposit these complex materials onto substrates like silicon (Si(111)). nih.govresearchgate.netsemanticscholar.org The resulting thin films are then characterized using techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and fluorescence spectroscopy to evaluate their morphology and optical properties. nih.govresearchgate.netsemanticscholar.org

Studies have shown that thin layers of these copper(II) complexes exhibit fluorescence. nih.govsemanticscholar.org For instance, the complexes and their corresponding thin films showed fluorescence emission in the ranges of 489–509 nm and 460–464 nm, respectively. nih.govsemanticscholar.org The intensity of the fluorescence can be influenced by factors such as the specific ligand used and the deposition parameters, like the rotation speed during spin coating. researchgate.net These findings suggest the potential of using materials derived from this compound in the development of fluorescent materials for thin-film applications. nih.govresearchgate.netsemanticscholar.org

| Complex/Ligand System | Substrate | Deposition Method | Film Thickness | Fluorescence Emission (Film) | Reference |

| Cu(II) complexes with Schiff bases from 2-hydroxy-5-methylisophthalaldehyde | Si(111) | Spin Coating | Not specified | 460-464 nm | nih.govsemanticscholar.org |

| Ln2O3 from lanthanide complexes | Silicon | Spin Coating | 18.87 ± 1.13 nm and 25.59 ± 4.55 nm | Not specified for film | researchgate.net |

Optoelectronic Properties in Derived Materials

The chemical structure of this compound makes it a valuable building block for materials with interesting optoelectronic properties. semanticscholar.org Schiff bases, formed by the reaction of this dialdehyde (B1249045) with various amines, are a key class of these derived materials. mdpi.com These compounds, particularly macrocyclic Schiff bases, can exhibit significant luminescence. mdpi.com

The optoelectronic properties of these materials, such as their fluorescence, are often dependent on the surrounding environment. For example, the quantum efficiency of some macrocyclic Schiff bases derived from a similar aldehyde varies with the polarity of the solvent. This solvatochromism makes them potential candidates for use in optoelectronic devices and as fluorescent probes. bohrium.com

Furthermore, transition metal complexes of these Schiff base ligands have been studied for their luminescent abilities. semanticscholar.org Dinuclear copper(II) complexes, for instance, have been shown to exhibit fluorescence, with the emission characteristics being influenced by the specific structure of the complex and the coordinated anions. semanticscholar.org The investigation of these materials opens up possibilities for their application in organic optoelectronics. semanticscholar.org

| Derived Material | Key Optoelectronic Property | Influencing Factors | Potential Application | Reference |

| Macrocyclic Schiff bases | Luminescence, Solvatochromism | Solvent polarity | Fluorescent probes, Optoelectronics | mdpi.com |

| Dinuclear Copper(II) complexes | Fluorescence | Ligand structure, Coordinated anions | Organic optoelectronics | semanticscholar.org |

Theoretical and Computational Studies of 4 Hydroxy 5 Methylisophthalaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for studying the properties of organic molecules. It is employed to understand the geometry, electronic structure, and vibrational frequencies of 4-hydroxy-5-methylisophthalaldehyde and its derivatives.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations have been performed on related structures, such as Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215), to confirm their geometry in both solution and solid phases. nih.govresearchgate.netmdpi.com For 2-hydroxy-5-methylisophthalaldehyde, conformational analysis reveals that the aldehyde groups tend to be coplanar with the benzene (B151609) ring to maximize conjugation. The hydroxyl group can also participate in intramolecular hydrogen bonding. This structural information is foundational for understanding the molecule's reactivity and intermolecular interactions.

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter that influences the molecule's chemical reactivity and electronic transitions.

Studies on derivatives and related compounds have utilized DFT to gain insights into their electronic structures. For instance, in Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde, the HOMO and LUMO energy levels have been calculated to understand their optical properties. nih.govmdpi.com Similarly, DFT calculations have been employed to explore the electron cloud densities in bis(salamo)-like complexes synthesized from derivatives of this compound. bohrium.combohrium.com

DFT calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed for ligands derived from 2-hydroxy-5-methylisophthalaldehyde, showing good agreement with experimental values. mdpi.com

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated and compared with experimental IR data to confirm the presence of specific functional groups. For example, in a derivative of this compound, the characteristic C=O and O-H stretching frequencies are identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectra. These calculations have been successfully applied to interpret the experimental spectra of ligands and complexes derived from 2-hydroxy-5-methylisophthalaldehyde. mdpi.com

Below is a table summarizing theoretically predicted spectroscopic data for related compounds.

| Spectroscopic Parameter | Predicted Value | Reference Compound |

| ¹H NMR (ppm) | Calculated chemical shifts for various protons | Ligands from 2-hydroxy-5-methylisophthalaldehyde mdpi.com |

| ¹³C NMR (ppm) | Calculated chemical shifts for various carbons | Ligands from 2-hydroxy-5-methylisophthalaldehyde mdpi.com |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~3200 (O-H stretch) | 4-Hydroxy-5-methoxyisophthalaldehyde |

| UV-Vis (nm) | Calculated absorption maxima | Ligands from 2-hydroxy-5-methylisophthalaldehyde mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives over time. While specific MD studies on this compound are not prevalent in the searched literature, this technique has been applied to study the behavior of similar small molecules and their interactions with biological macromolecules. For example, MD simulations have been used to investigate the binding of small molecules to proteins, which is a key aspect of drug design. unimi.it

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method has been applied to study Schiff bases and complexes derived from 2-hydroxy-5-methylisophthalaldehyde. nih.govmdpi.comrsc.org By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, researchers can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. bohrium.comnih.govresearchgate.net For instance, in the crystal structure of a macrocyclic Schiff base derived from 2-hydroxy-5-methylisophthalaldehyde, Hirshfeld analysis revealed that H···H interactions were the most significant contributors to the crystal packing. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focusing solely on derivatives of this compound were found in the search results, the principles of QSAR are widely applied in the development of new therapeutic agents. semanticscholar.org Such studies on derivatives could elucidate the structural features essential for a particular biological activity, thereby guiding the design of more potent and selective molecules.

Selected Biological Studies of 4 Hydroxy 5 Methylisophthalaldehyde and Its Derivatives

Antimicrobial Activity Investigations (Excluding Clinical Efficacy)

Derivatives of 4-hydroxyisophthalic acid, a compound structurally related to 4-Hydroxy-5-methylisophthalaldehyde, have been synthesized and evaluated for their antimicrobial properties. One area of investigation has been the creation of hydrazone derivatives of 4-hydroxyisophthalic acid, which have been tested against a range of bacterial and fungal strains.

Effects on Gram-Positive Bacterial Strains

Studies on derivatives of 4-hydroxyisophthalic acid have demonstrated activity against various Gram-positive bacteria. For instance, newly synthesized hydrazono derivatives were tested for their potential antibacterial effects against Staphylococcus epidermidis, Bacillus subtilis, and Bacillus anthracis nih.gov.

In a study of a related phenolic compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, specific and broad antibacterial activity was observed against Gram-positive bacteria. This included efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis researchgate.net. The mechanism of action for this compound was found to involve the permeabilization of bacterial membranes and disruption of the divisome in Gram-positive bacteria, suggesting an inhibition of teichoic acid synthesis researchgate.net.

The following table summarizes the minimum inhibitory concentration (MIC) of a synthesized phenol (B47542) compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, against selected Gram-positive bacteria ijmm.ir.

| Bacterial Strain | MIC (mg/ml) |

| Bacillus cereus | 1 |

| Staphylococcus aureus | 3 |

Effects on Gram-Negative Bacterial Strains

The same hydrazono derivatives of 4-hydroxyisophthalic acid were also tested against a panel of Gram-negative bacteria, including Pseudomonas aeruginosa, Brucella melitensis, Salmonella typhi O, Salmonella typhi H, Salmonella infantis, Salmonella paratyphi B, and strains of Escherichia coli nih.gov.

Conversely, the compound 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, which showed strong activity against Gram-positive bacteria, did not exhibit activity against the Gram-negative strains tested researchgate.net. This highlights a degree of selectivity in the antibacterial action of these types of phenolic compounds.

The table below shows the minimum inhibitory concentration (MIC) of the synthesized phenol compound 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol against selected Gram-negative bacteria ijmm.ir.

| Bacterial Strain | MIC (mg/ml) |

| Klebsiella pneumoniae | 1 |

| Escherichia coli | 5 |

Antifungal Activity Assessment

The antifungal potential of 4-hydroxyisophthalic acid derivatives has also been explored. The aforementioned hydrazono derivatives were assessed for their activity against fungal species such as Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae nih.gov. Further research into other anthraquinone-based derivatives, such as those of rhein, has also demonstrated antifungal activity against various phytopathogenic fungi mdpi.com.

Modulation of Cellular Processes (Focus on Chemical Mechanisms)

The influence of phenolic compounds on cellular processes, particularly in the context of cancer research, is an active area of investigation. Studies on derivatives of structurally similar phenolic acids have shed light on their potential to modulate reactive oxygen species levels and induce programmed cell death, or apoptosis.

Influence on Reactive Oxygen Species (ROS) Levels

Induction of Apoptosis in Cell Lines (Mechanism-Focused)

The induction of apoptosis is a key mechanism for many anti-cancer agents. Studies on derivatives of caffeic and ferulic acid have shown that they can induce apoptosis in cancer cell lines. For instance, certain amide derivatives of these acids led to an increase in the cell population in the G2/M phase of the cell cycle, which is indicative of apoptosis mdpi.com.

The mechanism of apoptosis induction by these derivatives was further investigated by measuring the expression of pro-apoptotic genes. It was found that most of the tested derivatives increased the expression of p53, caspase 3, and Bax genes, all of which play crucial roles in the apoptotic pathway mdpi.com. Furthermore, flow cytometry analysis using annexin-V FITC/PI staining confirmed that several of these derivatives induced a high proportion of cells into the late apoptotic stage mdpi.com.

In another study, a synthesized Schiff's base derivative, compound 24, was found to induce apoptosis by reducing the levels of the anti-apoptotic protein BCL-2 and promoting cell cycle arrest at the G2/M phase mdpi.com.

Detection of Biologically Relevant Metal Ions in Model Systems

The coordination chemistry of Schiff base ligands, often synthesized from aldehydes and primary amines, has been extensively studied for the development of sensors for various metal ions. Derivatives of this compound have been investigated as chemosensors due to their ability to form stable complexes with metal ions, leading to observable changes in their optical properties, such as color and fluorescence.

One notable study focused on a Schiff base derivative of 2-hydroxy-5-methylisophthalaldehyde (B1214215), synthesized by the condensation of the dialdehyde (B1249045) with 2-aminophenol. This derivative, referred to as HL, was designed as a fluorescent and colorimetric chemosensor for the dual detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. researchgate.net These two metal ions are among the most abundant transition elements in the human body and play crucial roles in a wide range of biological processes.

The research demonstrated that the chemosensor HL exhibits a noticeable color change from colorless to yellow upon the addition of Cu²⁺ ions, allowing for naked-eye detection. In contrast, the addition of Zn²⁺ ions resulted in a significant enhancement of the sensor's fluorescence intensity. This "turn-on" fluorescent response is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the ligand restricts intramolecular rotation and enhances the quantum yield of fluorescence.

The selectivity of the chemosensor for Zn²⁺ and Cu²⁺ was found to be high, with minimal interference from other common metal ions. The study also explored the practical application of this chemosensor in biological imaging, successfully demonstrating its ability to detect intracellular Zn²⁺ in living cells. The reversibility of the sensor was also established using EDTA, which could sequester the metal ions and restore the original state of the chemosensor. researchgate.net

Below is an interactive data table summarizing the key findings for the detection of Zn²⁺ and Cu²⁺ using the 2-hydroxy-5-methylisophthalaldehyde-based Schiff base chemosensor.

| Metal Ion | Detection Method | Observable Change | Limit of Detection (LOD) | Application |

| Zn²⁺ | Fluorescence Spectroscopy | "Turn-on" fluorescence enhancement | Not Specified | Live cell imaging |

| Cu²⁺ | Colorimetry (UV-Vis) | Color change from colorless to yellow | Not Specified | Naked-eye detection |

Phytochemical Identification in Natural Extracts

Phytochemicals are a diverse group of non-nutritive plant compounds that have protective or disease-preventive properties. Aromatic aldehydes are a class of phytochemicals that are widespread in nature and contribute to the flavor and aroma of many plants. libretexts.orgorientjchem.orgmdpi.comcreative-proteomics.comlibretexts.org For example, vanillin (B372448) is a well-known aromatic aldehyde found in vanilla beans, and cinnamaldehyde (B126680) is the main component of cinnamon oil.

Despite the common occurrence of aromatic aldehydes in the plant kingdom, a thorough review of the scientific literature indicates that This compound has not been reported as a naturally occurring compound isolated from any plant extracts . While various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are routinely used to identify the chemical constituents of plant extracts, there are no published findings that list this compound as a phytochemical.

It is important to note that the absence of evidence does not definitively mean the compound is not present in any plant species. It may be that it is present in very low concentrations, or in plants that have not yet been extensively studied. However, based on the current body of scientific knowledge, this compound is considered a synthetic compound rather than a known phytochemical.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Advancements

Research on 4-Hydroxy-5-methylisophthalaldehyde and its isomers, primarily 2-hydroxy-5-methylisophthalaldehyde (B1214215), has led to significant advancements in coordination chemistry and materials science. The compound is a crucial precursor for synthesizing Schiff-base ligands. scispace.comchemicalbook.com These ligands are adept at forming stable complexes with a variety of metal ions, a property that has been extensively leveraged.

A major area of advancement is in the development of chemosensors. Scientists have successfully designed and synthesized Schiff-base ligands derived from this aldehyde that act as highly sensitive and selective fluorescent and colorimetric sensors for detecting metal ions such as Zn²⁺, Cu²⁺, Al³⁺, Cr³⁺, and Fe³⁺. scispace.comacs.orgscispace.comresearchgate.net The ability of these sensors to function in aqueous media and even in living cells for imaging applications marks a significant achievement. scispace.comresearchgate.net

Furthermore, the compound has proven valuable in the synthesis of complex organic structures through multi-component reactions. Its use in pseudo-eight-component reactions to create novel 4H-chromene hybrids demonstrates its utility in diversity-oriented synthesis to access intricate molecular scaffolds. nih.gov In coordination chemistry, it serves as a foundation for creating binucleating and macrocyclic ligands, which have been used to construct polynuclear metal complexes, allowing for the study of magnetic interactions between metal centers. chemicalbook.combohrium.com The compound has also been identified as a naturally occurring antimicrobial metabolite, pointing towards potential applications in the life sciences. researchgate.net

Remaining Challenges and Open Questions

Despite the progress, several challenges and unanswered questions remain. The synthesis of metal complexes using ligands derived from this compound can sometimes be unpredictable. Researchers have encountered issues with the insolubility of certain complexes and the formation of unexpected products, which can hinder detailed structural analysis and characterization. bohrium.com

In the realm of chemosensors, achieving absolute selectivity for a single metal ion remains a complex task. While dual-detection sensors have been developed, fine-tuning the ligand structure to discriminate between ions with similar chemical properties is an ongoing challenge. acs.org The precise mechanisms governing the selectivity and sensitivity of these sensors are not always fully understood.

The full potential of this compound in catalysis is largely unexplored. While its coordination complexes are structurally promising for catalytic applications, dedicated research in this area is sparse. biosynth.com Similarly, while its identity as an antimicrobial agent is known, the specific biochemical pathways it affects and its mechanism of action require thorough investigation. researchgate.net Another open question is how to better control multi-component reactions to selectively yield one desired product while preserving reactive functional groups for subsequent synthetic transformations. nih.gov

Proposed Future Research Directions for this compound

The existing body of research provides a solid foundation for future investigations into this multifaceted compound. The following areas represent promising avenues for exploration.

Future synthetic efforts should focus on developing more sophisticated and efficient methodologies. Building on its demonstrated utility in multi-component reactions, researchers could explore its use in other complex, one-pot tandem reactions to generate novel heterocyclic systems and diverse molecular libraries. nih.gov A key goal should be the development of synthetic routes to ligand derivatives with enhanced solubility to overcome the challenges associated with the characterization of their metal complexes. bohrium.com

There is considerable scope for designing more advanced ligand systems. Future work could target the creation of ligands with precisely defined coordination pockets, such as N₂O₂ donor cavities, for highly specific metal ion recognition and for sensing anions. bohrium.com The design of new binucleating and polynuclear ligands will continue to be important for modeling the active sites of metalloenzymes and for creating materials with interesting magnetic or electronic properties. bohrium.com A deeper understanding of the factors that govern the self-assembly of these ligands with metal ions will be crucial for the rational design of complex coordination polymers and metal-organic frameworks (MOFs). taskcm.com

The development of next-generation chemosensors is a clear future direction. Research should aim to create sensors with even lower detection limits and higher selectivity for environmentally and biologically important analytes. researchgate.net Expanding the application of these sensors to more complex biological systems and for real-time monitoring represents a significant opportunity. Concurrently, a systematic investigation into the catalytic activity of metal complexes derived from this compound is warranted. These complexes could be screened for activity in a range of organic transformations, potentially uncovering new and efficient catalytic systems.

A more profound understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is essential. This involves combining experimental studies with computational and theoretical investigations (such as TD-DFT and HOMO-LUMO analysis) to elucidate the electronic and photophysical properties that govern fluorescence, colorimetric changes, and magnetic behavior. researchgate.nettandfonline.com Such studies will be instrumental in the rational design of new materials, including coordination polymers and MOFs, with tailored optical, magnetic, and adsorptive properties for specific applications. bohrium.comtaskcm.com

Mechanistic Studies of Biological Interactions at a Molecular Level